(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-6(10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
KPXZHGSVPBCQDU-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@H](CC(=O)O)N |
Canonical SMILES |
CN1C=NC=C1C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Chiral Precursors
One of the most common approaches involves starting from chiral amino acid precursors or chiral auxiliaries to ensure the stereochemistry at the 3-position. The typical route includes:
- Step 1: Synthesis of the imidazole ring with methyl substitution, often via Hantzsch or Debus synthesis methods, involving aldehyde, ammonia, and methylating agents.
- Step 2: Attachment of the imidazole derivative to a protected amino acid backbone, such as protected L-serine or L-lysine derivatives.
- Step 3: Deprotection and stereoselective functionalization to yield the target compound.
Nucleophilic Substitution and Ring Closure
Another common route involves nucleophilic substitution reactions:
- Step 1: Preparation of a methylated imidazole precursor, such as 1-methylimidazole.
- Step 2: Alkylation of the imidazole at the 5-position with a suitable halo-propanoic acid derivative (e.g., 3-bromopropanoic acid).
- Step 3: Cyclization or substitution to form the full heterocyclic structure attached to the amino acid backbone.
Multi-step Organic Synthesis
Based on literature, a typical multi-step synthesis includes:
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Formation of methylimidazole | Methylamine, aldehyde | Acidic or basic conditions | Construct the methylimidazole ring |
| 2 | Alkylation of imidazole | 3-bromopropanoic acid | Reflux, polar solvents | Attach to the propanoic acid backbone |
| 3 | Stereoselective amino group introduction | Chiral auxiliaries or asymmetric catalysis | Mild conditions | Ensure (3S) stereochemistry |
| 4 | Deprotection and purification | Acidic or basic wash | Standard purification techniques | Final compound isolation |
Notable Synthetic Routes from Literature
Route via Hantzsch Synthesis
The Hantzsch synthesis, a classical method for imidazole formation, involves condensing glyoxal, ammonia, and a methyl-substituted aldehyde, followed by functionalization with amino acid derivatives. This method is advantageous for producing methylated imidazoles with control over substitution patterns.
Route via Nucleophilic Substitution on Halogenated Precursors
Research indicates that alkylation of methylimidazole with halogenated propanoic acids under basic conditions yields the desired heterocycle attached to the amino acid backbone. This approach is efficient for producing stereochemically pure compounds when combined with chiral starting materials.
Enzymatic or Asymmetric Catalysis
Advanced methods employ enzymatic catalysis or asymmetric synthesis to achieve high stereoselectivity at the 3-position, critical for biological activity. These methods are still under development but show promise for scalable production.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Stereochemistry Control | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch synthesis | Glyoxal, ammonia, methyl aldehyde | Moderate | Simple, well-established | Stereochemistry may require additional steps |
| Nucleophilic substitution | 3-bromopropanoic acid, methylimidazole | High with chiral auxiliaries | High yield, scalable | Requires chiral starting materials |
| Asymmetric catalysis | Chiral catalysts | Very high | Precise stereochemistry | Complex, costly |
Summary and Research Findings
The synthesis of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is primarily achieved through heterocyclic ring construction followed by attachment to amino acid frameworks, with stereochemistry controlled via chiral precursors or catalysts. Modern methods increasingly favor asymmetric synthesis for high stereoselectivity, crucial for biological applications.
Research emphasizes the importance of optimizing reaction conditions—solvent choice, temperature, and catalysts—to maximize yield and stereochemical purity. The choice of synthetic route depends on the desired scale, purity, and stereochemical requirements.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The amino group and the imidazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme function and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is important for its biological activity. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
This modification likely improves membrane permeability but may reduce solubility in polar solvents .
Functional Group Diversity: Carnosine’s amide linkage distinguishes it from the target compound, enabling distinct biological roles (e.g., pH buffering in muscle tissues) .
Biological Activity
(3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, also known as a derivative of amino acids with imidazole moieties, has garnered attention in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound is characterized by the following chemical structure:
- IUPAC Name : (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
- Molecular Formula : C₇H₁₄N₄O₂
- Molecular Weight : 174.21 g/mol
The biological activity of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can be attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : The imidazole ring facilitates interactions with neurotransmitter receptors, particularly in the central nervous system, potentially influencing neurotransmission and neuroplasticity.
- Antioxidant Activity : The compound exhibits properties that may reduce oxidative stress by scavenging free radicals, which can be beneficial in various pathological conditions.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Activity Overview
Neuroprotective Effects
A study investigated the effects of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and enhanced survival rates compared to controls, suggesting a protective role against neurodegeneration.
Anticancer Studies
In vitro experiments on human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at concentrations of 100 µM, the compound reduced viability by approximately 39.8% compared to untreated controls (p < 0.001), highlighting its potential as an anticancer agent.
Discussion
The biological activities of (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid present promising avenues for therapeutic development. Its ability to modulate neurotransmitter systems and exhibit antioxidant and anticancer properties positions it as a candidate for further research in neuropharmacology and oncology.
Q & A
Q. What causes variability in reported melting points or solubility data?
- Root Cause : Polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Solubility discrepancies often stem from pH (e.g., zwitterionic form at physiological pH vs. protonated form in acidic conditions) .
Safety and Handling
Q. What precautions are necessary when handling this compound in aqueous solutions?
- Guidelines : Avoid strong oxidizers (risk of decarboxylation) and store at 2–8°C to prevent hydrolysis. Use inert atmospheres (N₂) for long-term stability. Toxicity data gaps necessitate glovebox use and LC-MS monitoring for degradation products (e.g., CO, NOₓ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
